
C28H27FN2O7S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C28H27FN2O7S is a complex organic molecule that contains carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C28H27FN2O7S typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include:
Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as nitration, halogenation, or sulfonation.
Coupling Reactions: The final steps usually involve coupling reactions where the intermediates are combined under specific conditions to form the desired compound. Common reagents used in these steps include catalysts, solvents, and temperature control to ensure the desired reaction pathway.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and precise control of reaction conditions are crucial for efficient production.
化学反応の分析
Types of Reactions
C28H27FN2O7S: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens (chlorine, bromine), nucleophiles (amines, alcohols), and bases (sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
C28H27FN2O7S: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of C28H27FN2O7S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, or alteration of cellular processes.
類似化合物との比較
C28H27FN2O7S: can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
C28H27ClN2O7S: A compound with a similar structure but containing chlorine instead of fluorine.
C28H27BrN2O7S: A bromine-containing analog with comparable properties.
C28H27IN2O7S: An iodine-containing analog with distinct reactivity.
The uniqueness of This compound lies in its specific combination of functional groups and the presence of fluorine, which can significantly influence its chemical behavior and biological activity.
特性
分子式 |
C28H27FN2O7S |
|---|---|
分子量 |
554.6 g/mol |
IUPAC名 |
3-[[(2S)-2-[[2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H27FN2O7S/c1-15-18-11-20-21(16-3-5-17(29)6-4-16)14-37-23(20)13-24(18)38-28(36)19(15)12-25(32)31-22(8-10-39-2)27(35)30-9-7-26(33)34/h3-6,11,13-14,22H,7-10,12H2,1-2H3,(H,30,35)(H,31,32)(H,33,34)/t22-/m0/s1 |
InChIキー |
MADNRJOLNOBLBF-QFIPXVFZSA-N |
異性体SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)N[C@@H](CCSC)C(=O)NCCC(=O)O |
正規SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)NC(CCSC)C(=O)NCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B12614911.png)

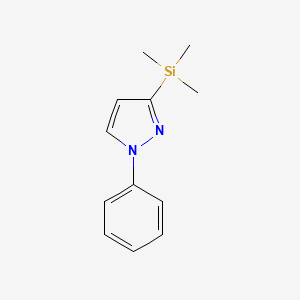

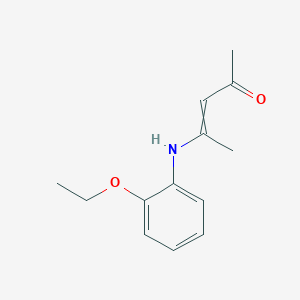
![(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate](/img/structure/B12614941.png)
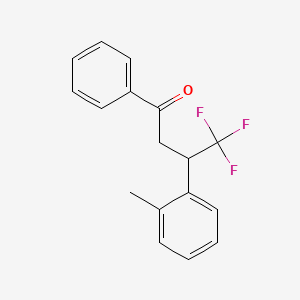
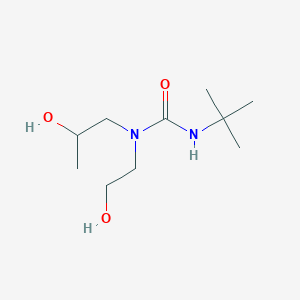
![N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide](/img/structure/B12614954.png)
![N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12614955.png)
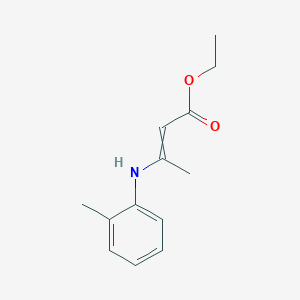
![1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12614982.png)

![2-(3,4-Dimethylphenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12614987.png)
